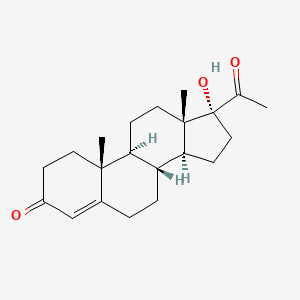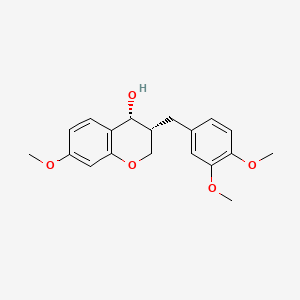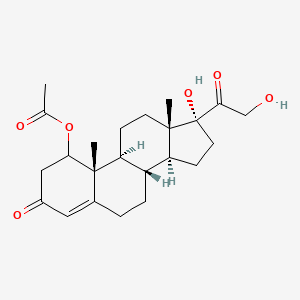
Cortexolone acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a metabolic intermediate in the biosynthesis of cortisol, a crucial hormone in the body’s stress response and metabolic regulation . Cortexolone acetate is known for its role in various physiological processes, including its anti-inflammatory and immunosuppressive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cortexolone acetate typically involves the transformation of cortexolone into its corresponding ortho-ester. This is achieved by reacting cortexolone with an alkyl ester of an orthocarboxylic acid under acid catalysis, such as p-toluenesulfonic acid. The subsequent hydrolysis in an acidic medium yields the desired 17-monoester .
Industrial Production Methods: Industrial production of this compound often employs enzymatic processes. One such method involves the enzymatic alcoholysis of 17α,21-diesters of cortexolone to obtain 17α-monoesters . This process is advantageous due to its specificity and efficiency, reducing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions: Cortexolone acetate undergoes various chemical reactions, including:
Oxidation: Conversion to cortisol via 11β-hydroxylase.
Reduction: Formation of 11-deoxycorticosterone.
Substitution: Esterification reactions to form derivatives like cortexolone 17α-propionate.
Common Reagents and Conditions:
Oxidation: Utilizes enzymes like 11β-hydroxylase.
Reduction: Involves reducing agents such as sodium borohydride.
Substitution: Employs acid catalysts like p-toluenesulfonic acid in esterification reactions.
Major Products:
Cortisol: A potent glucocorticoid hormone.
11-Deoxycorticosterone: A precursor in the biosynthesis of aldosterone.
Cortexolone 17α-propionate: An antiandrogen used in dermatological applications.
Scientific Research Applications
Cortexolone acetate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Studied for its role in the glucocorticoid pathway and its effects on cellular processes.
Mechanism of Action
Cortexolone acetate exerts its effects by binding to glucocorticoid receptors, leading to changes in gene expression that modulate inflammatory and immune responses. It inhibits pro-inflammatory signals and promotes anti-inflammatory pathways by affecting transcription factors such as NF-Kappa B and enzymes like phospholipase A2 . This results in decreased leukocyte migration and reduced capillary permeability, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Cortisol: A more potent glucocorticoid with similar anti-inflammatory properties.
11-Deoxycorticosterone: Shares a similar biosynthetic pathway but has distinct mineralocorticoid activity.
Cortexolone 17α-propionate: An ester derivative with strong local antiandrogenic activity.
Uniqueness: Unlike cortisol, it has limited biological activity on its own but serves as a crucial precursor in steroidogenesis .
Properties
Molecular Formula |
C23H32O6 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-1-yl] acetate |
InChI |
InChI=1S/C23H32O6/c1-13(25)29-20-11-15(26)10-14-4-5-16-17-7-9-23(28,19(27)12-24)21(17,2)8-6-18(16)22(14,20)3/h10,16-18,20,24,28H,4-9,11-12H2,1-3H3/t16-,17-,18-,20?,21-,22-,23-/m0/s1 |
InChI Key |
UPMSOLRUSABPCU-CRKVGCNRSA-N |
Isomeric SMILES |
CC(=O)OC1CC(=O)C=C2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@]4(C(=O)CO)O)C)C |
Canonical SMILES |
CC(=O)OC1CC(=O)C=C2C1(C3CCC4(C(C3CC2)CCC4(C(=O)CO)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


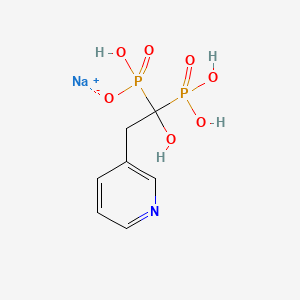
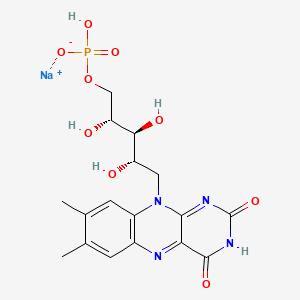
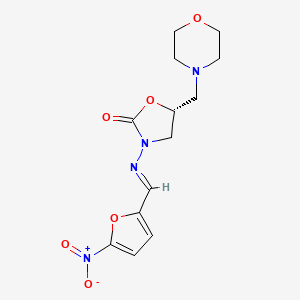
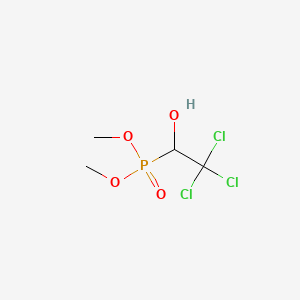
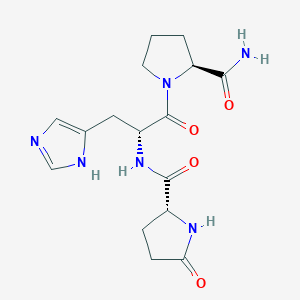
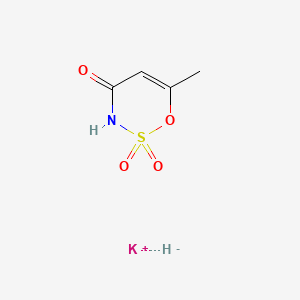
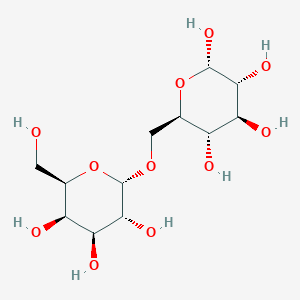
![(1R)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B10753224.png)
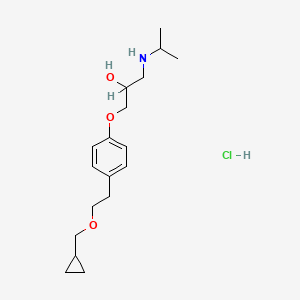

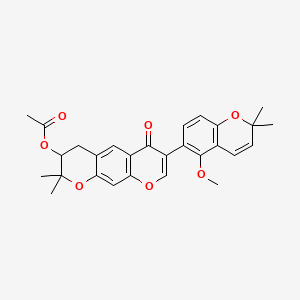
![[1S-(1alpha,2beta,5alpha)]-2-(isopropyl)-5-methylcyclohexyl benzoate](/img/structure/B10753273.png)
